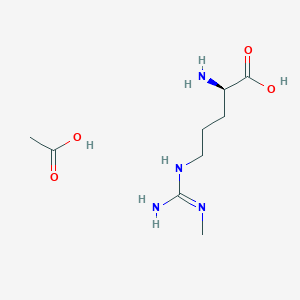

NG-Monomethyl-D-arginine monoacetate

説明

Significance of Nitric Oxide as a Ubiquitous Biological Messenger

Nitric oxide (NO) is a gaseous signaling molecule that plays a fundamental regulatory role in a vast array of physiological and pathological processes. nih.govwikipedia.org Its discovery as a biological messenger revolutionized our understanding of intercellular communication. Unlike traditional signaling molecules that rely on specific receptors on the cell surface, the small, uncharged nature of NO allows it to readily diffuse across cell membranes and act on intracellular targets. biologyinsights.com

The biological importance of NO is underscored by its diverse functions across various systems. In the cardiovascular system, NO is a potent vasodilator, crucial for the regulation of blood pressure and blood flow. wikipedia.orgresearchgate.net It helps maintain vascular homeostasis by inhibiting the contraction of smooth muscle, platelet aggregation, and the adhesion of leukocytes to the endothelium. wikipedia.org In the nervous system, NO functions as a neurotransmitter and neuromodulator, influencing synaptic plasticity, learning, and memory. wikipedia.orgbiologyinsights.comscirp.org Furthermore, the immune system utilizes NO as a cytotoxic agent to defend against pathogens and tumor cells. wikipedia.orgresearchgate.net The far-reaching influence of this simple molecule was recognized with the proclamation of NO as the "Molecule of the Year" in 1992 and the awarding of the 1998 Nobel Prize in Physiology or Medicine for discoveries concerning its role as a signaling molecule in the cardiovascular system. wikipedia.org

Functional Diversity of Nitric Oxide Synthase (NOS) Isoforms in Physiological Systems

The synthesis of nitric oxide is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.org These enzymes convert the amino acid L-arginine into L-citrulline and NO. nih.govmaastrichtuniversity.nl In mammals, three distinct isoforms of NOS have been identified, each with unique localizations, regulatory mechanisms, and catalytic properties that contribute to the diverse roles of NO. nih.govmdpi.comfrontiersin.org

The three primary NOS isoforms are:

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS is involved in neurotransmission and synaptic plasticity. scirp.orgnih.gov Its activity is dependent on calcium and calmodulin. nih.govfrontiersin.org

Inducible NOS (iNOS or NOS-2): As its name suggests, iNOS expression is induced in various cell types, particularly immune cells, in response to inflammatory stimuli like cytokines. nih.govmdpi.com Once expressed, iNOS produces large and sustained amounts of NO, which is critical for immune defense. Unlike other isoforms, iNOS activity is largely independent of calcium concentrations. nih.govfrontiersin.org

Endothelial NOS (eNOS or NOS-3): Predominantly located in the endothelium lining the blood vessels, eNOS is responsible for the production of NO that regulates vascular tone and blood pressure. nih.govmdpi.com Similar to nNOS, its activity is regulated by calcium and calmodulin. nih.govfrontiersin.org

The distinct characteristics and localizations of these isoforms allow for the precise spatial and temporal control of NO production, which is essential for its diverse physiological functions.

| NOS Isoform | Primary Location | Regulation by Calcium | Primary Function |

|---|---|---|---|

| Neuronal NOS (nNOS) | Nervous tissue | Dependent | Neurotransmission, synaptic plasticity |

| Inducible NOS (iNOS) | Immune cells (macrophages, neutrophils) | Independent | Immune response, inflammation |

| Endothelial NOS (eNOS) | Endothelial cells | Dependent | Vasodilation, blood pressure regulation |

NG-Monomethyl-D-arginine Monoacetate as a Stereospecific Probe for Investigating Nitric Oxide Pathways

The investigation of nitric oxide pathways heavily relies on the use of specific inhibitors of NOS enzymes. One of the most widely used inhibitors is NG-Monomethyl-L-arginine (L-NMMA), an analog of the NOS substrate L-arginine. nih.govnih.gov L-NMMA acts as a competitive inhibitor of all three NOS isoforms. nih.gov

A crucial aspect of scientific research is the use of appropriate controls to ensure the specificity of an observed effect. In the context of NOS inhibition, this is where this compound plays a pivotal role. As the D-stereoisomer of L-NMMA, NG-Monomethyl-D-arginine is often used as an inactive control in experiments. researchgate.netnih.gov

Research has demonstrated that the inhibitory action on NOS is stereospecific, meaning the enzyme can distinguish between the L- and D-forms of the arginine analog. nih.gov While L-NMMA effectively blocks NO production, its D-enantiomer, D-NMMA, has been shown to be inactive or significantly less potent as a NOS inhibitor. researchgate.netnih.gov This stereospecificity is fundamental for researchers. By comparing the effects of L-NMMA to those of D-NMMA, scientists can confirm that the observed physiological responses are indeed due to the inhibition of nitric oxide synthesis and not some non-specific effect of the compound. For example, studies have shown that L-NMMA, but not D-NMMA, can increase the concentration of extracellular GABA in the striatum of rats, indicating that NO tonically inhibits GABA release. nih.gov Similarly, L-NMMA was found to inhibit endothelium-dependent relaxation in blood vessels, an effect not observed with D-NMMA. researchgate.net

Structure

2D Structure

3D Structure of Parent

特性

分子式 |

C9H20N4O4 |

|---|---|

分子量 |

248.28 g/mol |

IUPAC名 |

acetic acid;(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |

InChI |

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m1./s1 |

InChIキー |

IKPNWIGTWUZCKM-NUBCRITNSA-N |

異性体SMILES |

CC(=O)O.CN=C(N)NCCC[C@H](C(=O)O)N |

正規SMILES |

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |

配列 |

X |

同義語 |

Arginine, L-NG-Monomethyl D-NMMA L Monomethylarginine L NG Monomethyl Arginine L-Monomethylarginine L-NG-Monomethyl Arginine L-NMMA N(G)-Methylarginine N(G)-Monomethyl-D-Arginine N(G)-Monomethylarginine N(omega)-Monomethyl-L-Arginine NG Monomethyl L Arginine NG-Monomethyl-L-Arginine omega N Methylarginine omega-N-Methylarginine |

製品の起源 |

United States |

Mechanistic Principles and Molecular Interactions of Ng Monomethyl D Arginine Monoacetate

Basis as an Arginine Analog and Inhibitor of Nitric Oxide Synthase Activity

The inhibitory effects of NG-Monomethyl-D-arginine monoacetate on nitric oxide synthase are a direct consequence of its nature as an arginine analog. This structural mimicry is the foundation of its ability to interfere with the normal enzymatic function of NOS.

Competitive Antagonism with L-Arginine for NOS Binding

NG-Monomethyl-L-arginine (L-NMMA) functions as a competitive inhibitor of all three isoforms of nitric oxide synthase. nih.gov Its structure closely resembles that of L-arginine, allowing it to fit into the active site of the enzyme. nih.gov The active site of NOS contains a heme group and is specifically designed to bind L-arginine, initiating the synthesis of nitric oxide. nih.gov L-NMMA competes directly with L-arginine for this binding pocket. tandfonline.com

The binding of either L-arginine or L-NMMA to the active site involves interactions with key amino acid residues. For instance, in human endothelial NOS, the residue Glu-361 plays a crucial role in the interaction with L-arginine and in stabilizing the reactive intermediates formed during catalysis. ebi.ac.uk The presence of L-NMMA in the active site physically obstructs the binding of L-arginine, thereby preventing the initiation of the catalytic cycle. The reversibility of this inhibition can be demonstrated by increasing the concentration of L-arginine, which can displace L-NMMA from the active site and restore enzyme activity. oup.com However, in biological systems, a significant excess of L-arginine is often required to overcome the inhibitory effect of L-NMMA. oup.com

Subsequent Disruption of Nitric Oxide Biosynthesis Pathways

The binding of NG-Monomethyl-L-arginine to nitric oxide synthase directly interrupts the intricate multi-step process of nitric oxide biosynthesis. The normal synthesis of nitric oxide from L-arginine is a five-electron oxidation process that involves the transfer of electrons from NADPH via FAD and FMN in the reductase domain to the heme in the oxygenase domain of the enzyme. youtube.com This electron transfer is essential for the activation of molecular oxygen and the subsequent hydroxylation of L-arginine to form Nω-hydroxy-L-arginine (NOHA), an intermediate in the reaction. youtube.com

L-NMMA's presence in the active site prevents the productive binding of L-arginine, thereby halting the initial step of the biosynthesis. For the neuronal (nNOS) and inducible (iNOS) isoforms, L-NMMA can also act as a reaction-based inhibitor. nih.gov In this scenario, the enzyme slowly metabolizes L-NMMA in a process dependent on NADPH and another cofactor, tetrahydrobiopterin (B1682763) (BH4), to form an N-hydroxy derivative. nih.gov This derivative can then lead to the inactivation of the enzyme, in some cases through the loss of the heme group. nih.gov This dual mechanism of competitive and reaction-based inhibition makes L-NMMA a potent disruptor of nitric oxide production.

Differential Modulation of Nitric Oxide Synthase Isoforms and Associated Processes

While NG-Monomethyl-L-arginine is a general inhibitor of nitric oxide synthases, research has revealed nuances in its interaction with the different isoforms of the enzyme: neuronal NOS (nNOS or NOS-I), endothelial NOS (eNOS or NOS-III), and inducible NOS (iNOS or NOS-II). This differential modulation has significant implications for the downstream biological signaling pathways that are regulated by nitric oxide.

Research into Isoform-Specific Inhibitory Actions (e.g., neuronal, endothelial, inducible NOS)

Studies have quantified the inhibitory potency of L-NMMA against the three NOS isoforms, revealing differences in its affinity for each. The inhibitory constants (IC50) provide a measure of the concentration of the inhibitor required to reduce the enzyme's activity by half.

| NOS Isoform | Inhibitory Potency (IC50) |

| Inducible NOS (iNOS) | 6.6 µM |

| Neuronal NOS (nNOS) | 4.9 µM |

| Endothelial NOS (eNOS) | 3.5 µM |

Data sourced from Hello Bio. hellobio.com

These values indicate that L-NMMA has a slightly higher potency for eNOS and nNOS compared to iNOS. The structural basis for these differences, though subtle, lies in minor variations in the amino acid sequences and conformations of the active sites among the isoforms. These subtle structural differences can be exploited to design more selective inhibitors. For instance, research has shown that even a single amino acid difference between nNOS and eNOS can be leveraged to develop inhibitors with high selectivity for the neuronal isoform.

Functionally, this differential inhibition can have distinct physiological consequences. For example, the inhibition of eNOS, which is primarily responsible for nitric oxide production in the vasculature, can lead to vasoconstriction and an increase in blood pressure. nih.gov Conversely, inhibiting nNOS can affect neurotransmission and other neuronal functions. The ability of L-NMMA to inhibit iNOS, which is typically expressed during inflammatory responses, has been a subject of research in the context of inflammatory conditions and septic shock. nih.gov

Impact on Downstream Biological Signaling Pathways Attenuated by NO Inhibition

The inhibition of nitric oxide synthesis by NG-Monomethyl-L-arginine has profound effects on a multitude of downstream signaling pathways that are dependent on nitric oxide. One of the most well-characterized of these is the NO/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Nitric oxide activates the enzyme soluble guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. youtube.com cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a variety of cellular responses, most notably the relaxation of smooth muscle cells, which results in vasodilation. youtube.com By blocking NO production, L-NMMA prevents the activation of this pathway, leading to decreased cGMP levels and reduced smooth muscle relaxation. youtube.com

Beyond its role in vasodilation, the disruption of NO signaling by L-NMMA affects other critical biological processes. In the nervous system, nitric oxide functions as a neurotransmitter. Inhibition of nNOS by L-NMMA can alter synaptic plasticity and neuronal signaling. In the immune system, nitric oxide produced by iNOS is a key molecule in the host defense against pathogens. By inhibiting iNOS, L-NMMA can modulate the immune response.

| Downstream Signaling Pathway | Biological Process Affected by NO Inhibition |

| NO/cGMP Pathway | Smooth muscle contraction (vasoconstriction), reduced blood flow |

| Neurotransmission | Altered synaptic plasticity, modulation of neurotransmitter release |

| Immune Response | Modified inflammatory response, altered host defense mechanisms |

| Platelet Aggregation | Potential for increased platelet aggregation |

The broad impact of NG-Monomethyl-L-arginine on these fundamental signaling pathways underscores the ubiquitous role of nitric oxide in physiology and pathophysiology and establishes the compound as an invaluable tool for scientific investigation.

Advanced Methodologies and Experimental Models Utilizing Ng Monomethyl D Arginine Monoacetate

In Vitro Experimental Paradigms for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular mechanisms of NO signaling and its inhibition. In these controlled environments, NG-Monomethyl-D-arginine monoacetate is frequently used alongside its L-isomer to validate that the observed effects are genuinely due to the inhibition of NOS.

Various cell types are employed to investigate the role of NO in physiological and pathological processes. In these studies, NG-Monomethyl-D-arginine's counterpart, L-NMMA, is used to inhibit NO production, while the D-isomer serves as a negative control.

Macrophage Cell Lines: Macrophages, such as the RAW 264.7 and J774 cell lines, are key players in the immune response and produce significant amounts of NO via inducible nitric oxide synthase (iNOS) when stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). hku.hk Studies have shown that L-NMMA effectively reduces nitrite (B80452) accumulation (a stable metabolite of NO) in the culture medium of stimulated macrophages. nih.gov For instance, in one study, L-NMMA was shown to markedly enhance the production of IL-12 in LPS-activated J774 macrophage cells, an effect attributed to NOS inhibition. hku.hk In such experiments, the use of NG-Monomethyl-D-arginine would be expected to show no significant effect on NO production, thereby confirming that the actions of the L-isomer are specific to its role as a NOS inhibitor.

Chondrocytes: Articular chondrocytes, the cells responsible for maintaining cartilage, can be stimulated by inflammatory cytokines like interleukin-1 (IL-1) to produce NO, which is implicated in the pathogenesis of arthritis. nih.gov Research has demonstrated that L-NMMA inhibits this cytokine-induced NO production in human articular chondrocytes. nih.gov This inhibition of NO synthesis by L-NMMA can in turn reduce chondrocyte apoptosis and potentially protect cartilage from degradation. ijpsonline.com The inclusion of NG-Monomethyl-D-arginine in these experimental setups helps to confirm that the observed protective effects are a direct result of blocking NO synthesis.

Islets of Langerhans: The beta cells within the pancreatic islets of Langerhans can be destroyed by cytokine-induced NO production, a process relevant to the development of type 1 diabetes. Studies have shown that L-NMMA can protect islet cells from the cytotoxic effects of cytokines like IL-1β by inhibiting NO formation. core.ac.uk In experiments with cultured islets, L-NMMA prevented cytokine-induced nitrite production. researchgate.net Conversely, NG-Monomethyl-D-arginine would not be expected to offer such protection, highlighting the specific role of L-arginine-derived NO in islet cell death.

A standard and widely used method to directly measure NOS activity involves monitoring the conversion of L-arginine to L-citrulline. researchgate.netcaymanchem.com NOS enzymes catalyze the oxidation of a guanidino nitrogen of L-arginine to produce NO and L-citrulline in equimolar amounts. researchgate.net

This assay typically utilizes radiolabeled L-arginine (e.g., [³H]arginine or [¹⁴C]arginine). caymanchem.comresearchgate.net The enzymatic reaction is allowed to proceed in a sample (such as a cell or tissue extract), and then the radiolabeled L-citrulline product is separated from the radiolabeled L-arginine substrate. researchgate.net A common separation technique involves Dowex cation-exchange chromatography, as L-arginine is positively charged and binds to the resin, while the neutrally charged L-citrulline flows through for quantification by scintillation counting. researchgate.netcaymanchem.com

In this context, NG-Monomethyl-L-arginine is used as a competitive inhibitor to confirm the specificity of the measured enzyme activity. researchgate.net The addition of L-NMMA to the reaction mixture would result in a significant decrease in the formation of radiolabeled citrulline. NG-Monomethyl-D-arginine serves as an essential negative control in these assays. Its inclusion at similar concentrations to L-NMMA should not inhibit the conversion of arginine to citrulline, thus demonstrating the stereospecificity of the NOS enzyme and its inhibitor.

| Assay Component | Function | Expected Outcome with NG-Monomethyl-D-arginine |

| Radiolabeled L-arginine | Substrate for NOS | Converted to radiolabeled L-citrulline |

| NOS Enzyme Source | Catalyzes the reaction | Active |

| NG-Monomethyl-L-arginine | Competitive Inhibitor | Decreased production of radiolabeled L-citrulline |

| NG-Monomethyl-D-arginine | Inactive Control | No significant change in radiolabeled L-citrulline production |

Beyond measuring NO production directly, researchers investigate the downstream cellular and molecular consequences of NOS activity and its inhibition.

DNA Damage Assays: High concentrations of NO can react with superoxide (B77818) to form peroxynitrite, a potent oxidant that can cause cellular damage, including DNA strand breaks. This damage can contribute to apoptosis (programmed cell death). researchgate.net In studies on cytokine-induced destruction of human pancreatic islet cells, it was found that while L-NMMA prevented nitrite production, it did not prevent nitrotyrosine formation (a marker of peroxynitrite) or the decrease in DNA content, suggesting a more complex mechanism of damage. researchgate.net The role of protein arginine methylation, a process involving different enzymes (Protein Arginine Methyltransferases or PRMTs), is also a critical area of investigation in the DNA damage response. nih.gov

Spectrophotometric Analysis: A common indirect method for quantifying NO production in biological fluids and cell culture media is the Griess assay. sigmaaldrich.com This spectrophotometric method measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. researchgate.net The assay involves a two-step diazotization reaction where a colored azo dye is formed, and its absorbance can be measured, typically at 540 nm. sigmaaldrich.com L-NMMA is used to inhibit NOS and demonstrate a reduction in nitrite levels, while NG-Monomethyl-D-arginine would be used as a control to show that it does not affect the nitrite concentration.

Ex Vivo Tissue and Organ Perfusion Models for Functional Assessment

Ex vivo models, which involve studying tissues or organs in a controlled artificial environment outside the living organism, provide a bridge between in vitro and in vivo research.

Isolated artery preparations are a cornerstone of cardiovascular pharmacology, used to study the regulation of vascular tone. In these experiments, arterial rings are mounted in an organ bath, allowing for the measurement of isometric tension (contraction and relaxation).

Endothelium-derived NO is a major regulator of vascular relaxation. Agonists such as acetylcholine (B1216132) stimulate endothelial cells to produce NO, which then diffuses to the underlying smooth muscle cells, causing them to relax and the vessel to dilate. nih.gov

NG-Monomethyl-L-arginine (L-NMMA) is widely used in these models to inhibit this endothelium-dependent relaxation. nih.gov The addition of L-NMMA to the organ bath can produce endothelium-dependent contractions and inhibit the relaxation induced by agents like acetylcholine. nih.gov This inhibitory effect can be reversed by adding an excess of L-arginine, but not D-arginine. nih.gov NG-Monomethyl-D-arginine is used as a crucial control, as it has been shown to have no effect on endothelium-dependent relaxation, confirming that the effects of L-NMMA are due to specific inhibition of NO synthesis. nih.gov

| Experimental Condition | Agonist | Expected Effect on Arterial Ring | Effect in Presence of L-NMMA | Effect in Presence of D-NMMA |

| Intact Endothelium | Acetylcholine | Relaxation | Inhibition of Relaxation | No Inhibition |

| Intact Endothelium | L-arginine | Slight Relaxation | Inhibition of Relaxation | No Inhibition |

| No Endothelium | Glyceryl Trinitrate | Relaxation | No Inhibition | No Inhibition |

In Vivo Experimental Models for Physiological and Pathophysiological Investigations

In vivo studies involve the use of living organisms, most commonly animal models, to investigate the physiological and pathophysiological roles of the NO pathway. In these complex systems, NG-Monomethyl-L-arginine is administered to inhibit NO synthesis systemically or locally, leading to observable physiological changes.

For example, intravenous administration of L-NMMA in rats has been shown to produce a dose-dependent increase in mean systemic arterial blood pressure, an effect that is reversed by L-arginine. bohrium.com This demonstrates the critical role of continuously produced NO in maintaining basal vascular tone and regulating blood pressure. bohrium.com Similarly, studies in pithed rats have shown that L-NMMA administration causes an increase in both systolic and diastolic blood pressure. cornell.edu

In these in vivo experiments, NG-Monomethyl-D-arginine serves as an indispensable negative control. Administration of the D-isomer at equivalent doses to the L-isomer does not produce the same pressor effects, confirming that the observed hypertension is a direct consequence of NOS inhibition by L-NMMA and not due to some other non-specific effect of the compound. nih.govnih.gov

Animal Models for Disease Pathophysiology (e.g., Ulcerative Colitis Rat Models)

Animal models are indispensable for investigating the complex pathophysiology of diseases such as ulcerative colitis (UC). The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rats is a widely used method to mimic the characteristics of human UC. In such models, NG-Monomethyl-L-arginine monoacetate (L-NMMA) has been utilized as a tool to explore the involvement of the nitric oxide pathway in the inflammatory processes and associated gut motility disorders.

In a study investigating the role of nitrergic neurons in colonic motility in a DSS-induced UC rat model, L-NMMA was administered as a NOS inhibitor. diva-portal.org The research aimed to understand how changes in NOS expression and subsequent NO production affect the colonic motility during ulcerative colitis. diva-portal.org The study involved dividing male rats into several groups, including a control group, a UC group, and a UC group treated with L-NMMA. diva-portal.org The UC condition was induced by administering 5.5% DSS in the drinking water. diva-portal.org

One of the key findings of this research was the effect of L-NMMA on the contractile tension of the colonic longitudinal muscles. In the UC rats, there was a significant increase in the frequency and amplitude of contractions compared to the control group. diva-portal.org The administration of L-NMMA to the UC rats resulted in a further significant increase in the contraction tension of the colonic longitudinal muscles when compared to the untreated UC group. diva-portal.org This suggests that the inhibition of NOS by L-NMMA exacerbates the muscle contractility in this experimental model of ulcerative colitis. diva-portal.org

Table 1: Effect of L-NMMA on Colonic Longitudinal Muscle Contraction Tension in a DSS-Induced Ulcerative Colitis Rat Model

| Experimental Group | Relative Contraction Tension (Compared to Control) | Key Finding |

|---|---|---|

| Control | Baseline | Regular, sine wave-like contractions. diva-portal.org |

| Ulcerative Colitis (UC) | Significantly Increased | More frequent contractions with increased amplitude. diva-portal.org |

| Ulcerative Colitis (UC) + L-NMMA | Significantly Increased (Compared to UC group) | Weakened and then significantly increased contraction tensions. diva-portal.org |

Techniques for Assessing Localized Physiological Parameters (e.g., Microdialysis for Blood Flow and Metabolite Measurement)

Microdialysis is a minimally invasive sampling technique used to measure the concentration of substances in the interstitial fluid of tissues. This methodology allows for the localized delivery of pharmacological agents and the simultaneous collection of metabolites, providing a powerful tool to study tissue-specific physiological responses. The use of NG-Monomethyl-L-arginine (L-NMMA) in conjunction with microdialysis has been instrumental in investigating the role of nitric oxide in regulating local blood flow and metabolism.

In one study, microdialysis catheters were inserted intracutaneously in human subjects to investigate the effects of locally administered L-NMMA on skin microvascular blood flow and glucose metabolism following an oral glucose load. diva-portal.orgnih.gov This experimental setup allowed for a direct comparison between a site perfused with L-NMMA and a control site in the same individual. diva-portal.orgnih.gov

The results demonstrated that the local delivery of L-NMMA via microdialysis significantly suppressed both microvascular blood flow and glucose metabolism in the skin after the oral glucose challenge. nih.gov Specifically, there was a significant reduction in urea (B33335) clearance, an indicator of local blood flow, and a lower glucose concentration in the dialysate from the L-NMMA treated site compared to the control site. diva-portal.orgnih.gov These findings suggest that nitric oxide plays a crucial role in mediating insulin-induced vasodilation and subsequent glucose uptake in the microvasculature of the skin. diva-portal.orgnih.gov

Table 2: Effects of Local L-NMMA Administration via Microdialysis on Skin Microvascular Parameters After Oral Glucose Load

| Parameter | Effect of L-NMMA | Significance (p-value) |

|---|---|---|

| Microvascular Blood Flow (measured by urea clearance) | Significantly Suppressed | <0.006 diva-portal.orgnih.gov |

| Glucose Dialysate Concentration | Significantly Suppressed | <0.035 diva-portal.orgnih.gov |

Elucidation of Nitric Oxide Mediated Physiological and Pathophysiological Processes Through Ng Monomethyl D Arginine Monoacetate Application

Vascular Tone Regulation and Hemodynamics

The vascular endothelium plays a crucial role in regulating blood flow and vascular tone, largely through the production of nitric oxide. NG-Monomethyl-D-arginine monoacetate has been extensively used to probe the significance of NO in these processes.

The administration of this compound has been shown to significantly impact arteriolar diameter and vascular tone. By inhibiting the basal release of NO, the compound leads to a notable increase in vascular resistance. In human forearm studies, intra-brachial artery infusion of NG-monomethyl-L-arginine (L-NMMA) resulted in a significant reduction in forearm blood flow, demonstrating the crucial role of NO in maintaining basal blood vessel dilation. One study found that L-NMMA caused up to a 50% decrease in basal blood flow in the forearms of healthy volunteers, underscoring the substantial contribution of NO to resting vascular tone.

A dose-dependent relationship has been established, with increasing concentrations of L-NMMA leading to a more pronounced reduction in basal forearm blood flow. A maximally effective dose of 16 μmol min−1 was found to reduce basal blood flow by approximately 53%. This vasoconstrictive effect highlights the continuous synthesis of NO in the vasculature to maintain a vasodilatory state.

Table 1: Effect of NG-Monomethyl-L-arginine (L-NMMA) on Basal Forearm Blood Flow

| L-NMMA Dose (μmol min−1) | Mean Reduction in Basal Forearm Blood Flow (%) |

|---|---|

| 4 | 39 ± 3 |

| 16 | 49 ± 3 |

| Maximally Effective Dose | 53 ± 2 |

Data sourced from a study on the quantitative aspects of L-NMMA inhibition in human forearm vasculature.

A key application of this compound is in differentiating between endothelium-dependent and endothelium-independent vasodilation. Endothelium-dependent vasodilators, such as acetylcholine (B1216132) and bradykinin, stimulate endothelial cells to produce NO, which then acts on the underlying smooth muscle to cause relaxation. In contrast, endothelium-independent vasodilators, like sodium nitroprusside, directly donate NO to the smooth muscle cells, bypassing the endothelium.

Research has consistently shown that L-NMMA selectively attenuates the vasodilator responses to endothelium-dependent agents. For instance, the vasodilation induced by acetylcholine is significantly blunted in the presence of L-NMMA. One study reported that L-NMMA inhibited the vasodilator response to acetylcholine by 58% +/- 12%. However, the vasodilator effects of sodium nitroprusside remain largely unaffected by L-NMMA, confirming that the compound's inhibitory action is specific to the endogenous NO synthesis pathway. This differential effect has been a cornerstone in studying endothelial dysfunction in various pathological conditions.

Table 2: Differential Inhibition of Vasodilators by NG-Monomethyl-L-arginine (L-NMMA) in Human Forearm Vasculature

| Vasodilator | Pathway | Effect of L-NMMA on Vasodilation |

|---|---|---|

| Acetylcholine | Endothelium-Dependent | Significantly attenuated |

| Bradykinin | Endothelium-Dependent | Partially inhibited |

| Sodium Nitroprusside | Endothelium-Independent | No significant influence |

This table summarizes the selective action of L-NMMA on different types of vasodilators.

While primarily known as a NOS inhibitor, some studies have reported paradoxical effects of this compound. Under certain experimental conditions, L-NMMA has been observed to enhance, rather than reduce, nitric oxide synthesis, suggesting it can act as a partial agonist at the nitric oxide synthase. nih.govresearchgate.net This paradoxical enhancement of NO synthesis represents a complex aspect of its pharmacology. nih.govresearchgate.net

Furthermore, the interaction between the nitric oxide and prostaglandin (B15479496) pathways in regulating vascular tone is intricate. While the outline suggests investigating the inducement of dilator prostaglandin synthesis as a paradoxical mechanism, available research points to a more complex interplay. Some studies have indicated that L-arginine analogues can blunt prostaglandin-related dilation of arterioles. However, other research has shown that the combined inhibition of both nitric oxide synthase and cyclooxygenase (the enzyme responsible for prostaglandin synthesis) can lead to a more significant reduction in vasodilation than inhibiting either pathway alone. This suggests a compensatory relationship where inhibition of one pathway may lead to an increased reliance on the other to maintain vasodilation. Therefore, while direct inducement of dilator prostaglandins (B1171923) by L-NMMA is not clearly established, its application has been crucial in exploring the compensatory cross-talk between these two major vasodilator systems.

Metabolic Regulation and Glucose Homeostasis

Nitric oxide is increasingly recognized for its role in metabolic processes, including the regulation of blood flow to metabolic tissues and influencing glucose uptake. This compound has been a valuable tool in elucidating these functions.

By modulating microvascular blood flow, nitric oxide plays a role in the delivery of glucose to tissues. Studies utilizing L-NMMA have demonstrated that inhibition of NO synthesis can reduce microvascular blood flow and, consequently, glucose delivery. In one study involving local delivery of L-NMMA to the skin via microdialysis, a significant suppression of both microvascular blood flow and glucose metabolism was observed after an oral glucose load. researchgate.net This suggests that locally produced NO is important for increasing blood flow to meet the metabolic demands of glucose uptake.

Research in the human forearm has also shown that while L-NMMA reduces blood flow, it does not necessarily inhibit the increase in glucose uptake stimulated by factors like insulin-like growth factor-I (IGF-I). nih.gov This indicates that while NO-mediated blood flow contributes to glucose delivery, other mechanisms are also at play in regulating glucose uptake by tissues. nih.gov

For instance, local administration of L-NMMA in the skin has been found to reduce the vasodilation associated with an oral glucose intake, which is presumed to be mediated by the resulting increase in insulin (B600854) levels. researchgate.net This suggests that a component of insulin's effect on increasing glucose uptake in peripheral tissues is facilitated by its ability to stimulate NO-dependent vasodilation, thereby enhancing blood flow and glucose delivery. researchgate.net

Table 3: Impact of Local NG-Monomethyl-L-arginine (L-NMMA) on Microvascular Blood Flow and Glucose Metabolism Following an Oral Glucose Load

| Parameter | Measurement Method | Effect of L-NMMA | Statistical Significance (P-value) |

|---|---|---|---|

| Microvascular Blood Flow | Urea (B33335) Clearance | Significantly suppressed | < .006 |

| Glucose Metabolism | Glucose Dialysate Concentration | Significantly suppressed | < .035 |

| Microvascular Blood Flow | Laser Speckle Contrast Imaging | No significant effect | .81 |

Data from a study investigating the effects of local L-NMMA administration in the skin. researchgate.net

Immune and Inflammatory Responses

This compound serves as a critical tool in dissecting the multifaceted role of nitric oxide (NO) in immune and inflammatory responses. By competitively inhibiting nitric oxide synthase (NOS), the enzyme responsible for NO production, this compound allows researchers to explore the downstream consequences of reduced NO bioavailability in various pathological and physiological contexts.

Macrophages are key players in the innate immune system, and their production of nitric oxide is a crucial component of their response to inflammatory stimuli. The use of this compound has been instrumental in clarifying the pathways of NO synthesis in these cells.

In a study involving the murine macrophage-like cell line RAW 264.7, the role of L-arginine analogs in NO production was investigated. When these cells were stimulated with Porphyromonas gingivalis lipopolysaccharide (Pg-LPS), a potent inflammatory agent, NO production was not observed. However, the addition of exogenous L-arginine restored the ability of Pg-LPS to induce NO synthesis. This induction of NO was subsequently abolished by the presence of NG-monomethyl-L-arginine (NMMA), demonstrating its efficacy as an inhibitor of NOS in this cellular context. These findings underscore the L-arginine-dependent mechanism of NO production in stimulated macrophages and highlight the utility of NMMA in probing this pathway.

Table 1: Effect of NG-Monomethyl-L-arginine (NMMA) on Nitric Oxide Production in RAW 264.7 Macrophages

| Condition | Nitric Oxide (NO) Production |

| Unstimulated RAW 264.7 cells | Not observed |

| RAW 264.7 cells + Pg-LPS | Not observed |

| RAW 264.7 cells + Pg-LPS + Exogenous L-arginine | Observed |

| RAW 264.7 cells + Pg-LPS + Exogenous L-arginine + NMMA | Abolished |

The pathogenesis of arthritis, including both osteoarthritis and rheumatoid arthritis, involves complex inflammatory cascades within the joints. Chondrocytes, the resident cells of cartilage, can be stimulated by pro-inflammatory cytokines to produce large amounts of nitric oxide, which contributes to cartilage degradation and joint destruction.

Research has demonstrated that nitric oxide is a critical mediator in the development of both the inflammatory and erosive components of adjuvant-induced arthritis in rats. The administration of NG-monomethyl-L-arginine (L-NMA) in a dose-dependent manner was shown to inhibit NO biosynthesis, which in turn suppressed paw swelling and prevented histopathological changes in the ankle joints. The effects of L-NMA were reversible with the co-administration of L-arginine, confirming the specific inhibition of the NOS pathway. nih.gov

In the context of osteoarthritis, NG-monomethyl-L-arginine has been shown to inhibit chondrocyte apoptosis by reducing the expression of nitric oxide in synovial fluid and serum. selleckchem.com By competing with L-arginine for the binding sites of nitric oxide synthase, L-NMMA effectively reduces the production of NO molecules in joints, which are typically elevated in response to inflammatory cytokines. selleckchem.com This inhibition of NO synthesis helps to counteract the suppression of proteoglycan synthesis, a key component of the cartilage matrix, which is often downregulated by inflammatory mediators. nih.gov

Table 2: Effects of NG-Monomethyl-L-arginine (L-NMA) in a Rat Model of Adjuvant-Induced Arthritis

| Treatment Group | Nitric Oxide Biosynthesis | Paw Swelling | Histopathological Changes in Ankle Joints |

| Control | Normal | Normal | Normal |

| Arthritis Model | Elevated | Increased | Severe |

| L-NMA Treatment | Inhibited | Suppressed | Prevented |

Gastrointestinal Motility and Function

Nitrergic neurons, which release nitric oxide as a neurotransmitter, play a pivotal role in regulating gastrointestinal motility. Dysregulation of this system has been implicated in various gastrointestinal disorders.

In a rat model of ulcerative colitis, a condition often associated with altered colonic motility, the role of nitrergic neurons was investigated using NG-monomethyl-L-arginine monoacetate (L-NMMA) as a NOS inhibitor. researchgate.netnih.gov The study found that in the ulcerative colitis group, there was an increased number of nitrergic neurons in the colonic myenteric plexus, which was associated with an attenuation of colonic motor function. researchgate.netnih.gov The administration of L-NMMA led to a further attenuation of the contraction amplitude and mean contraction tension of both the circular and longitudinal muscles of the colon. researchgate.netnih.gov This finding suggests that intervening in NOS activity can modulate the function of nitrergic neurons and potentially prevent colonic motor dysfunction in inflammatory conditions of the gut. researchgate.net

Table 3: Effect of NG-Monomethyl-L-arginine Monoacetate (L-NMMA) on Colonic Muscle Contraction in a Rat Model of Ulcerative Colitis

| Muscle Type | Effect of L-NMMA Administration |

| Circular Muscle | Attenuated contraction amplitude and mean contraction tension |

| Longitudinal Muscle | Attenuated contraction amplitude and mean contraction tension |

Cellular Integrity and DNA Damage Response

Pro-inflammatory cytokines can induce cellular stress and damage, including DNA strand breaks, partly through the induction of nitric oxide synthesis. High concentrations of NO can lead to the formation of reactive nitrogen species, which can directly damage DNA.

Role in Oxidative Stress-Triggered Nitric Oxide Generation

In the study of nitric oxide (NO) signaling and its complex interplay with oxidative stress, this compound serves a critical but indirect role. It is primarily utilized as an essential negative control in experiments designed to investigate the effects of its stereoisomer, NG-Monomethyl-L-arginine (L-NMMA), a potent inhibitor of nitric oxide synthase (NOS). The specific use of the D-isomer allows researchers to confirm that the observed effects of the L-isomer are indeed due to the inhibition of NOS and not some other non-specific mechanism.

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is intricately linked with nitric oxide metabolism. In many pathological states, oxidative stress can lead to an upregulation of NOS activity and a subsequent increase in NO production. To elucidate the precise role of NO in these processes, researchers employ NOS inhibitors.

NG-Monomethyl-L-arginine is a widely used competitive inhibitor of all three isoforms of nitric oxide synthase. However, to ensure that the physiological or pathological changes observed upon administration of L-NMMA are a direct consequence of NOS inhibition, it is imperative to use a control compound that is structurally similar but biologically inactive. This is the fundamental role of this compound.

Research has consistently demonstrated that, unlike its L-isomer, NG-Monomethyl-D-arginine does not inhibit nitric oxide synthase. For instance, in a study investigating the regulation of coronary perfusion pressure, L-NMMA produced a dose-dependent increase, an effect that was not observed with its D-enantiomer, D-NMMA. researchgate.net Similarly, a study on the role of nitric oxide in the regulation of gamma-aminobutyric acid (GABA) release in the rat striatum found that while L-NMMA dose-dependently increased GABA concentration, its inactive isomer, D-NMMA, had no such effect. nih.gov

While there is a wealth of data on the effects of L-NMMA in models of oxidative stress, there is a conspicuous absence of detailed research findings and data tables focusing on the direct effects of this compound in oxidative stress-triggered nitric oxide generation. This is because its primary function is to serve as a baseline, confirming the specificity of the effects of L-NMMA. The expected and consistently observed result is that this compound has no significant effect on nitric oxide production, even in the presence of oxidative stress.

The following table summarizes the comparative effects of L-NMMA and D-NMMA as demonstrated in foundational studies, highlighting the inactivity of the D-isomer which underpins its use as a negative control.

| Compound | Target | Effect on Nitric Oxide Synthase (NOS) | Consequent Physiological Effect | Reference |

| NG-Monomethyl-L-arginine (L-NMMA) | All NOS isoforms | Competitive Inhibition | Varies depending on the biological system (e.g., increased coronary perfusion pressure, increased extracellular GABA) | researchgate.netnih.gov |

| NG-Monomethyl-D-arginine (D-NMMA) | All NOS isoforms | No significant inhibition | No significant effect | researchgate.netnih.gov |

Comparative Pharmacological Profiling and Chiral Specificity in Nitric Oxide Synthase Inhibition Research

Distinguishing Biological Activities of NG-Monomethyl-D-arginine Monoacetate from NG-Monomethyl-L-arginine Monoacetate

The biological activity of NG-monomethyl-arginine is critically dependent on its stereochemistry, a direct reflection of the stereospecificity of the NOS enzymes for their natural substrate, L-arginine. Consequently, NG-Monomethyl-L-arginine monoacetate (L-NMMA) acts as a competitive inhibitor of all three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). ontosight.aiahajournals.org By competing with L-arginine for the active site of the enzyme, L-NMMA effectively reduces or blocks the synthesis of nitric oxide. ontosight.aiontosight.ai This inhibition has significant physiological consequences, including effects on vascular tone and neurotransmission. nih.govnih.gov

In stark contrast, this compound (D-NMMA), its D-enantiomer, is biologically inactive as a NOS inhibitor. Research has consistently demonstrated that D-NMMA does not inhibit the production of nitric oxide. For instance, in studies on vascular tissue, L-NMMA induces endothelium-dependent contractions, whereas D-NMMA has no such effect. Similarly, investigations into its neurological effects have shown that while L-NMMA can dose-dependently increase the concentration of the neurotransmitter GABA in the rat striatum, the D-isomer has no effect on GABA levels. nih.gov This lack of activity underscores the precise structural requirements of the NOS active site, which does not accommodate the D-amino acid configuration.

The differential activity between these two stereoisomers is not merely a qualitative observation but a fundamental aspect of their pharmacology, highlighting the chiral nature of the enzyme-substrate interaction. The inhibitory action of L-NMMA can be reversed by the addition of excess L-arginine, but not D-arginine, further confirming the stereospecific competition at the enzyme's active site. nih.gov

| Biological Effect | NG-Monomethyl-L-arginine (L-NMMA) | NG-Monomethyl-D-arginine (D-NMMA) | Reference |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) Inhibition | Potent competitive inhibitor of nNOS, eNOS, and iNOS | Inactive; does not inhibit NOS | ontosight.ainih.gov |

| Effect on Vascular Tone | Induces endothelium-dependent contractions | No effect | [---] |

| Effect on Striatal GABA Levels | Dose-dependently increases extracellular GABA | No effect | nih.gov |

| Reversibility by Arginine Isomers | Inhibition is reversed by L-arginine | Activity (or lack thereof) is unaffected by L- or D-arginine | nih.gov |

Utilization of this compound as a Stereoisomeric Control Compound in Research

The established biological inactivity of this compound makes it an indispensable tool in nitric oxide research, where it is employed as a stereoisomeric negative control. The primary purpose of using D-NMMA in experimental designs is to demonstrate the specificity of the effects observed with L-NMMA.

By administering D-NMMA under identical experimental conditions as L-NMMA, researchers can verify that the resulting physiological or cellular changes are due to the specific inhibition of the L-arginine-NO pathway and not from non-specific chemical effects, alterations in osmolarity, or interactions with other cellular targets. If a biological effect is produced by L-NMMA but not by D-NMMA, it provides strong evidence that the effect is mediated through stereospecific inhibition of NOS. nih.gov This control is crucial for the valid interpretation of data and for attributing observed phenomena directly to the reduction in NO synthesis. nih.govnih.gov

For example, in studies examining the role of NO in blood flow, the observation that L-NMMA, but not D-NMMA, blocks ATP-induced enhancement of blood flow confirms that the vasodilation is NO-dependent. nih.gov Similarly, its use in neurological studies helps to confirm that changes in neurotransmitter levels are a direct consequence of NOS inhibition. nih.gov

Comparative Potency and Specificity with Other Classes of Nitric Oxide Synthase Inhibitors

While L-NMMA is a foundational tool in NOS research, its pharmacological profile, particularly its potency and isoform selectivity, is often compared with other classes of inhibitors. Two such classes are N-omega-nitro-L-arginine and its derivatives, and the S-substituted isothioureas.

N-omega-nitro-L-arginine (L-NNA) and its methyl ester (L-NAME) are arginine-based inhibitors that, like L-NMMA, are generally non-selective, inhibiting all three NOS isoforms. ahajournals.org However, studies have indicated that L-NNA is a significantly more potent inhibitor than L-NMMA for the constitutive NOS isoforms (nNOS and eNOS). caymanchem.com L-NNA demonstrates Ki values in the nanomolar range for nNOS and eNOS, whereas its affinity for iNOS is considerably lower. caymanchem.com This makes L-NNA one of the most potent non-selective inhibitors available, though its poor solubility can be a limitation. L-NAME is a more soluble prodrug that is converted to L-NNA in vivo.

S-substituted Isothioureas , such as S-methylisothiourea (SMT), represent a different class of inhibitors that are not based on the amino acid structure of arginine. A key advantage of this class is the potential for greater isoform selectivity. SMT, for example, has been shown to be a potent and selective inhibitor of the inducible NOS (iNOS) isoform compared to the constitutive eNOS and nNOS isoforms. ahajournals.orgpnas.org In some studies, SMT was found to be 10- to 30-fold more potent at inhibiting iNOS in cultured cells than L-NMMA. pnas.org This selectivity is highly valuable in research and therapeutic contexts where the goal is to target the pathological overproduction of NO by iNOS, which is common in inflammatory conditions like sepsis, without disrupting the vital physiological functions of eNOS (e.g., blood pressure regulation) and nNOS (e.g., neurotransmission). pnas.orgphysiology.org

| Inhibitor | Class | General Potency | Isoform Selectivity Profile | Reference |

|---|---|---|---|---|

| NG-Monomethyl-L-arginine (L-NMMA) | Arginine Analog | Moderate | Non-selective; inhibits nNOS, eNOS, and iNOS | ontosight.aihellobio.com |

| N-omega-nitro-L-arginine (L-NNA) | Arginine Analog | High | Largely non-selective, but more potent against nNOS and eNOS (Ki in nM range) than iNOS (Ki in µM range) | ahajournals.orgcaymanchem.com |

| S-methylisothiourea (SMT) | S-substituted Isothiourea | High (for iNOS) | Selective for iNOS over eNOS and nNOS | ahajournals.orgpnas.org |

Future Research Trajectories and Unanswered Questions Pertaining to Ng Monomethyl D Arginine Monoacetate

Exploration of Undiscovered Biological Roles and Interacting Molecular Pathways

Potential Areas of Investigation:

Interaction with Arginine Metabolic Enzymes: The metabolic pathways for methylated arginines are complex, involving enzymes like protein arginine methyltransferases (PRMTs) for their synthesis and dimethylarginine dimethylaminohydrolase (DDAH) for their degradation. researchgate.net A crucial unanswered question is whether the D-isomer can interact with these or other enzymes in the arginine metabolic network, such as arginases or arginine decarboxylases. nih.govplos.org It is plausible that it could act as a weak inhibitor or an allosteric modulator of these enzymes, a possibility that has not been thoroughly investigated.

Cellular Transport Mechanisms: The uptake and efflux of arginine and its methylated derivatives are critical for maintaining cellular homeostasis. researchgate.net While studies have examined the transport of L-NMMA, the mechanisms governing the cellular transport of the D-isomer are unknown. Future studies could investigate whether NG-Monomethyl-D-arginine competes with L-arginine or other amino acids for transport across cell membranes, which could have subtle but significant impacts on cellular metabolism, particularly under conditions of nutrient stress.

Role in Non-enzymatic Post-translational Modifications: Beyond enzymatic pathways, the chemical properties of NG-Monomethyl-D-arginine could facilitate interactions with other molecules. Research could explore its potential to participate in non-enzymatic reactions or to influence protein structure and function through non-covalent interactions, roles that would be entirely distinct from the established functions of its L-counterpart.

Development of Advanced Methodologies for Enhanced Precision in Research Applications

Progress in understanding the subtle potential roles of NG-Monomethyl-D-arginine is contingent upon the development of more sophisticated and sensitive analytical techniques. Current methods often face challenges in separating and accurately quantifying stereoisomers, especially at low physiological concentrations. nih.gov

Future Methodological Developments:

High-Sensitivity Mass Spectrometry: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current standard for analyzing methylarginine (B15510414) derivatives, future advancements could focus on enhancing sensitivity and developing robust methods for baseline separation of D- and L-isomers in complex biological matrices like plasma and tissue. nih.govnih.gov This would be essential to confirm the presence and quantify the endogenous levels, if any, of NG-Monomethyl-D-arginine.

Stereospecific Probes and Biosensors: A significant leap forward would be the creation of chemical probes or genetically encoded biosensors that can specifically recognize and bind to NG-Monomethyl-D-arginine. Such tools would enable researchers to visualize its subcellular localization in real-time and identify its binding partners within the cell, moving beyond simple quantification to functional analysis.

Advanced Supramolecular Host Chemistry: The development of synthetic host molecules, such as modified calixarenes or acyclic cucurbiturils, designed for the selective binding of specific methylated amino acids, presents a novel approach for detection and potential sequestration. scispace.com Future research could focus on designing hosts with high stereospecificity for the D-isomer, providing a powerful tool for both analytical and functional studies.

Further Elucidation of Stereospecific Effects and Their Broader Research Implications

The most well-defined characteristic of NG-Monomethyl-D-arginine is its inability to inhibit nitric oxide synthase, in stark contrast to the potent inhibitory action of L-NMMA. nih.govnih.govresearchgate.net This stereospecificity is a cornerstone of its utility in research, but it also prompts deeper questions.

Key Research Trajectories:

Structural and Mechanistic Basis of Inactivity: While it is accepted that D-NMMA does not inhibit NOS, detailed structural studies, such as co-crystallography with NOS isoforms, are lacking. Such studies would provide a definitive molecular explanation for this inactivity, revealing the precise steric hindrances that prevent its binding to the enzyme's active site. This would offer fundamental insights into the structural requirements for NOS inhibition.

Confirmation as a True Negative Control: NG-Monomethyl-D-arginine is frequently used as a negative control in experiments investigating the effects of L-NMMA. nih.gov However, the assumption that it is completely inert rests on limited evidence. A critical avenue of future research is to rigorously test this assumption across various cell types and physiological contexts. It is essential to confirm that it does not have off-target effects on other cellular processes that could confound the interpretation of results from studies on the L-arginine/NO pathway. nih.govnih.gov

Exploring Non-NOS Dependent Stereospecific Roles: The fact that biological systems can so clearly distinguish between the D- and L-isomers raises the possibility that NG-Monomethyl-D-arginine may have its own unique, albeit currently unknown, biological role. Recent studies have shown that high doses of oral D-arginine can affect metabolic enzymes differently than L-arginine, suggesting that D-amino acid isomers are not always metabolically inert. plos.org Future research should therefore remain open to the possibility that NG-Monomethyl-D-arginine is not merely an inactive isomer but a molecule with distinct biological interactions and functions yet to be discovered.

Q & A

Q. What are the recommended synthetic routes and characterization methods for NG-Monomethyl-D-arginine monoacetate?

The synthesis of D-NMMA involves stereoselective modifications of arginine derivatives. A key intermediate can be prepared via olefination reactions followed by regio- and stereoselective cis-hydrogenation using catalysts like Brown’s P2-Ni, which ensures high selectivity for the D-isomer . Post-synthesis, characterization should include:

Q. How does D-NMMA function as an inhibitor in nitric oxide synthase (NOS) and arginase pathways?

D-NMMA competitively inhibits NOS by mimicking the substrate L-arginine, binding to the enzyme’s active site with a reported Km of ~0.106 mM in related analogs . It also acts as an arginase inhibitor, blocking urea cycle activity in cellular models. Methodologically, dose-response curves (0.1–10 mM) and isotopic tracing (e.g., <sup>15</sup>N-arginine) are used to quantify inhibition efficiency .

Q. What are the best practices for handling and storing D-NMMA in experimental settings?

- Storage : Store at 0–6°C for short-term use or -20°C for long-term stability, as the compound degrades at ambient temperatures .

- Solubility : Prepare fresh solutions in water (up to 50 mg/mL) to avoid hydrolysis .

- Safety : Use MSDS guidelines for handling, noting potential irritancy and requirements for RUO (Research Use Only) status .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective synthesis of D-NMMA, and how can they be mitigated?

The D-isomer’s synthesis requires precise control over chiral centers. Common pitfalls include:

- Racemization during hydrogenation : Mitigated by using Brown’s P2-Ni catalyst, which preserves stereochemistry .

- Byproduct formation : Monitor intermediates via <sup>13</sup>C NMR to detect unintended methyl group migration .

- Purification : Use reverse-phase HPLC with ion-pairing agents (e.g., trifluoroacetic acid) to separate D-NMMA from L-isomers .

Q. How do pharmacokinetic properties of D-NMMA compare to L-arginine analogs in in vivo models?

While D-NMMA shows higher metabolic stability than L-forms (due to resistance to endogenous arginases), its cellular uptake is slower. Studies in rodent models suggest:

- Plasma half-life : ~2–3 hours for D-NMMA vs. <1 hour for L-NMMA .

- Tissue distribution : Lower accumulation in renal tissues compared to L-isomers, reducing nephrotoxicity risks .

Methodologically, use <sup>3</sup>H-labeled D-NMMA and microdialysis to track biodistribution .

Q. Why do discrepancies exist between in vitro and in vivo efficacy of D-NMMA in modulating nitric oxide pathways?

In vitro assays (e.g., endothelial cell cultures) show potent NOS inhibition (IC50 ~10 µM), but in vivo efficacy is context-dependent due to:

- Compartmentalization : D-NMMA poorly crosses the blood-brain barrier, limiting CNS applications .

- Redox interference : Reactive oxygen species in disease models (e.g., neurodegeneration) may oxidize D-NMMA, reducing bioavailability .

Address these by pairing D-NMMA with antioxidants (e.g., ascorbate) in in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。